molecular formula C16H12INO4S B2947069 methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 860611-94-5

methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B2947069
CAS No.: 860611-94-5
M. Wt: 441.24
InChI Key: HFGALWFNDZPMAI-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an iodine atom at the 3-position, a phenylsulfonyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines can be used under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would yield a deiodinated product.

Scientific Research Applications

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodine atom, phenylsulfonyl group, and carboxylate ester makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO4S/c1-22-16(19)15-14(17)12-9-5-6-10-13(12)18(15)23(20,21)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGALWFNDZPMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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